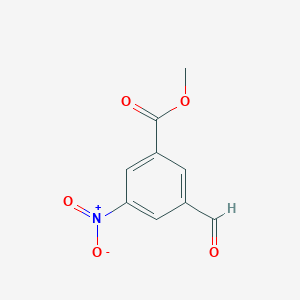

Methyl 3-formyl-5-nitrobenzoate

Übersicht

Beschreibung

Methyl 3-formyl-5-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is characterized by the presence of a formyl group (–CHO) and a nitro group (–NO2) attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-formyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Reduction: Methyl 3-formyl-5-aminobenzoate.

Oxidation: Methyl 3-carboxy-5-nitrobenzoate.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 3-formyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities, particularly those involving nitroaromatic compounds.

Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the design of anti-inflammatory and antimicrobial agents.

Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.

Wirkmechanismus

The mechanism by which methyl 3-formyl-5-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins. These interactions can modulate enzyme activities and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-formyl-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

Methyl 4-formyl-3-nitrobenzoate: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.

Methyl 3-formyl-2-nitrobenzoate:

Methyl 3-nitrobenzoate: Lacks the formyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in the specific positioning of its functional groups, which influences its chemical behavior and suitability for various applications.

Biologische Aktivität

Methyl 3-formyl-5-nitrobenzoate (CAS No. 172899-78-4) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 195.16 g/mol

- Appearance : Yellow crystalline solid

Synthesis

The synthesis of this compound typically involves the nitration of benzoic acid derivatives followed by formylation. The process can be summarized as follows:

- Nitration : The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position.

- Formylation : The introduction of the formyl group can be achieved using formic acid or other formylating agents under acidic conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

| Enterococcus faecalis | <0.25 μg/mL |

These results suggest that this compound may serve as a potential lead compound for developing new antibacterial agents, particularly against multidrug-resistant strains.

Anti-HIV Activity

Another area of interest is the compound's activity against HIV. In vitro studies have shown that certain derivatives of this compound can inhibit HIV-1 replication in MT-4 cells. The structure–activity relationship (SAR) analysis indicates that modifications to the nitro group and the position of substituents significantly influence antiviral potency.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed potent activity with an MIC value significantly lower than conventional antibiotics, suggesting its potential use in treating resistant infections.

- HIV Inhibition Study : In a study focusing on HIV inhibition, this compound was found to inhibit viral replication effectively at low concentrations. The study highlighted the importance of specific structural features that enhance binding affinity to HIV reverse transcriptase.

Structure–Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key observations include:

- Nitro Group Positioning : The presence and position of the nitro group are critical for enhancing antimicrobial and antiviral activities.

- Substituent Variations : Variations at the 4 and 6 positions have been shown to modulate activity, with specific configurations yielding better inhibitory effects.

Eigenschaften

IUPAC Name |

methyl 3-formyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRFFTKYHYLALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445717 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172899-78-4 | |

| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.